rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis
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Overview
Description
rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis: is a synthetic organic compound with a molecular weight of 268.32 g/mol . It is characterized by the presence of a pyrazole ring and an oxolane ring, making it a unique structure in the realm of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis involves multiple stepsThe reaction conditions typically involve the use of tert-butyl carbamate as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization .
Industrial Production Methods
This includes the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted pyrazoles, oxolanes, and carbamates .
Scientific Research Applications
rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The oxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- rac-tert-butyl N-[(3R,4R)-4-(hydroxymethyl)oxolan-3-yl]carbamate
- rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate
Uniqueness
rac-tert-butyl N-[(3R,4S)-4-(4-amino-1H-pyrazol-1-yl)oxolan-3-yl]carbamate, cis is unique due to the presence of both the pyrazole and oxolane rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C12H20N4O3 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-aminopyrazol-1-yl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)15-9-6-18-7-10(9)16-5-8(13)4-14-16/h4-5,9-10H,6-7,13H2,1-3H3,(H,15,17) |
InChI Key |
NAZRJMZPWGYKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1N2C=C(C=N2)N |
Origin of Product |
United States |
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